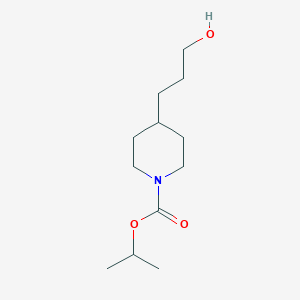

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Description

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a 3-hydroxypropyl substituent at the 4-position of the piperidine ring and a propan-2-yl (isopropyl) ester group at the 1-carboxylate position. This compound is structurally characterized by its bicyclic framework, which combines a six-membered piperidine ring with a hydroxyl-terminated propyl chain. The propan-2-yl ester group distinguishes it from other tert-butyl or benzyl esters commonly seen in related compounds. Its molecular formula is C12H23NO3 (assuming the structure aligns with tert-butyl analogs in but substituting tert-butyl with propan-2-yl), and it is primarily used in organic synthesis as a reactive intermediate, particularly in drug discovery for introducing piperidine scaffolds .

Properties

CAS No. |

919360-46-6 |

|---|---|

Molecular Formula |

C12H23NO3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-10(2)16-12(15)13-7-5-11(6-8-13)4-3-9-14/h10-11,14H,3-9H2,1-2H3 |

InChI Key |

LFEUPKRLWOMDMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)CCCO |

Origin of Product |

United States |

Preparation Methods

Reaction with Di-tert-butyl Dicarbonate

One prevalent method involves the reaction of 3-(4-piperidinyl)propanol with di-tert-butyl dicarbonate. This method typically includes the following steps:

Reagents : Di-tert-butyl dicarbonate, 3-(4-piperidinyl)propanol, sodium hydroxide, and solvents such as dichloromethane or dioxane.

-

- A solution of di-tert-butyl dicarbonate is added to a solution of 3-(4-piperidinyl)propanol in an appropriate solvent under nitrogen atmosphere.

- The mixture is stirred for a specified duration (usually around 2 hours) at room temperature or slightly elevated temperatures.

- The reaction is followed by purification steps, often involving chromatography.

Alternative Methods

Other methods include:

Alkylation Reactions : Using isopropyl halides under basic conditions to introduce the propan-2-yl group onto the piperidine nitrogen.

Hydrolysis Reactions : Following the introduction of protective groups, hydrolysis can be performed to yield the desired hydroxyl functionalities.

The following table summarizes various preparation methods along with their conditions and yields:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Di-tert-butyl dicarbonate method | Di-tert-butyl dicarbonate, 3-(4-piperidinyl)propanol | Dioxane; RT; 2h | 88% |

| Sodium hydroxide method | Sodium hydroxide, di-tert-butyl carbonate | Dioxane; 0°C to RT; 16h | ~82% |

| Hydrolysis method | Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | HCl in dioxane; RT; 2h | Not specified |

After synthesis, purification is essential to isolate Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate in high purity. Common techniques include:

Chromatography : Silica gel chromatography is frequently employed to separate the desired product from by-products and unreacted materials.

Solvent Evaporation : Following extraction, solvents are evaporated under reduced pressure to obtain crude products that can be further purified.

The preparation methods for this compound are diverse, involving various reagents and conditions tailored to achieve optimal yields and purity. Understanding these methods is crucial for researchers working with this compound in pharmaceutical applications.

Further research may focus on optimizing these synthetic routes for improved efficiency or exploring alternative methods that could offer better yields or reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Recent studies have highlighted the role of piperidine derivatives, including Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate, in anti-inflammatory drug design. For instance, compounds similar to this have shown significant inhibitory effects on soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. The introduction of hydrophilic groups enhances the solubility and bioavailability of these compounds, making them promising candidates for treating conditions like arthritis and pancreatitis .

1.2 Cancer Therapy

The compound's structural features allow it to interact with biological targets implicated in cancer progression. Research indicates that piperidine derivatives can induce apoptosis in cancer cells, enhancing their cytotoxicity against various tumor models. For example, compounds derived from similar piperidine structures have demonstrated improved efficacy compared to standard chemotherapy agents .

1.3 Neurological Disorders

Piperidine derivatives are also being explored for their potential in treating neurological disorders such as Alzheimer's disease. Their ability to inhibit acetylcholinesterase and butyrylcholinesterase suggests that they could enhance cholinergic transmission, which is often impaired in neurodegenerative diseases .

Drug Delivery Systems

2.1 Amphiphilic Copolymers

this compound can serve as a building block for amphiphilic copolymers used in drug delivery systems. These polymers can form micelles or polymersomes that encapsulate therapeutic agents, improving their stability and targeted delivery . The incorporation of this compound into drug delivery systems has been shown to enhance cellular uptake and provide controlled release profiles for encapsulated drugs.

2.2 Targeted Therapy

The versatility of piperidine derivatives allows for modifications that can improve targeting capabilities. By attaching targeting ligands to the polymeric structures containing this compound, researchers can develop systems that preferentially deliver drugs to specific tissues or cells, minimizing side effects associated with conventional therapies .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships of piperidine derivatives is crucial for optimizing their pharmacological profiles. Various synthetic strategies have been employed to modify the piperidine ring and its substituents, leading to compounds with enhanced biological activities .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Anti-inflammatory Agents | Inhibition of soluble epoxide hydrolase (sEH) | Reduced inflammation in diseases like arthritis |

| Cancer Therapy | Induction of apoptosis in tumor cells | Enhanced efficacy over traditional chemotherapies |

| Neurological Disorders | Inhibition of cholinesterases for improved cognitive function | Potential treatment for Alzheimer's disease |

| Drug Delivery Systems | Use as a building block for amphiphilic copolymers | Improved drug stability and targeted delivery |

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of piperidine derivatives against sEH and reported that modifications at the 3-position significantly enhanced inhibitory activity, indicating a strong correlation between structural features and biological efficacy .

Case Study 2: Cancer Cell Apoptosis

Research involving a piperidine derivative demonstrated increased cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, showcasing the potential of these compounds in cancer therapy .

Mechanism of Action

The exact mechanism of action of Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural similarities and differences:

Key Observations:

- Ester Group Variation : The propan-2-yl ester in the target compound offers intermediate steric bulk compared to tert-butyl (larger) or ethyl (smaller) esters, influencing solubility and reactivity .

- Functional Group Diversity: The 3-hydroxypropyl group provides a hydroxyl moiety for hydrogen bonding, contrasting with aminoethyl (basic) or cyanomethyl (polar, reactive) groups in analogs .

Physicochemical Properties

Melting Points and Stability:

- Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate: Likely liquid at room temperature (similar to other isopropyl esters), with higher polarity due to the nitrile group .

- Benzyl (4-(3-hydroxypropyl)tetrahydro-2H-pyran-4-yl)carbamate (9e) : Solid (m.p. 89–90°C), demonstrating that hydroxyl groups can enhance crystallinity .

Solubility and Reactivity:

- Hydroxypropyl derivatives exhibit moderate water solubility due to hydrogen bonding, whereas cyanomethyl analogs are more polar but less stable in acidic conditions .

- tert-Butyl esters are hydrolyzed under strong acidic conditions, while propan-2-yl esters may deprotect under milder acidic or enzymatic conditions .

Research Findings and Case Studies

Case Study: Antiviral Activity

highlights structurally related piperidine carboxylates (e.g., compounds 10a–f) evaluated against MERS-CoV 3CL protease.

PROTACs and Drug Design

notes tert-butyl piperidine carboxylates as components in PROTACs (proteolysis-targeting chimeras). The hydroxypropyl group in the target compound could serve as a linker for E3 ligase recruitment, similar to spirocyclic analogs like 9-Boc-2,9-diazaspiro[5.5]undecane .

Biological Activity

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their wide-ranging pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and neuroprotective effects. The structural versatility of piperidine allows for modifications that can enhance biological activity and selectivity towards specific targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Many piperidine derivatives act as ligands for various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and neurodegenerative diseases .

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in inflammatory pathways. For instance, inhibition of soluble epoxide hydrolase (sEH) has been linked to reduced inflammation and pain relief .

- Neurotransmitter Uptake Inhibition : Piperidine derivatives may also affect neurotransmitter systems by inhibiting uptake mechanisms, which can lead to enhanced synaptic transmission and neuroprotection .

Biological Activity Data

The biological activity spectrum of this compound includes:

Case Studies

- Analgesic Effects : A study investigated the analgesic properties of various piperidine derivatives, including this compound. The compound exhibited significant analgesic effects in CFA-induced inflammatory pain models, demonstrating its potential as a therapeutic agent for pain management .

- Anti-Cancer Activity : Research on piperidine derivatives has shown promising results in cancer therapy. For instance, a derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that modifications in the piperidine structure can lead to improved therapeutic efficacy.

- Neuroprotective Properties : In models of neurodegeneration, this compound showed protective effects against oxidative stress-induced neuronal damage. This aligns with findings that piperidine derivatives can enhance brain exposure and exhibit antioxidant properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions or esterification of the piperidine core. For example, analogous compounds (e.g., 4-(3-hydroxypropyl)piperidine derivatives) are synthesized using reagents like hydrogen peroxide (H₂O₂) for oxidation and potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., dimethylformamide) under reflux . Optimization includes controlling stoichiometry, reaction time (e.g., 12–24 hours), and post-synthesis purification via column chromatography. Monitoring intermediates using thin-layer chromatography (TLC) ensures stepwise efficiency.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon骨架, with characteristic shifts for the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and ester carbonyl (δ 165–175 ppm).

- Infrared Spectroscopy (IR) : Confirms ester C=O stretching (~1740 cm⁻¹) and hydroxyl (O–H) absorption (~3400 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the piperidine backbone.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture uptake. Avoid exposure to strong acids/bases, which may cleave the ester linkage .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular dynamics simulations elucidate the conformational flexibility and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to compute optimized geometries, electrostatic potential surfaces, and frontier molecular orbitals (HOMO/LUMO). Multiwfn can analyze electron localization functions (ELF) to map π-π interactions or hydrogen-bonding tendencies.

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) using GROMACS to study torsional angles of the 3-hydroxypropyl sidechain and predict solubility or membrane permeability.

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, accounting for variables like assay type (e.g., cell-free vs. cellular), concentration ranges, and control conditions.

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values using standardized protocols (e.g., NIH guidelines ).

- Structural Validation : Reconfirm compound identity via X-ray crystallography (using SHELX for refinement) to rule out stereochemical discrepancies.

Q. How can X-ray crystallography and SHELX refinement resolve stereochemical uncertainties in this compound derivatives?

- Methodological Answer : Grow single crystals via vapor diffusion (e.g., using ethanol/water mixtures). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL . Focus on resolving chiral centers (e.g., C3 of the piperidine ring) by analyzing residual electron density maps and thermal displacement parameters.

Q. What in vitro assays are suitable for probing the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive/non-competitive inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.